molecular formula C13H19NO3 B14552179 Benzyl [2-(dimethylamino)ethoxy]acetate CAS No. 62005-00-9

Benzyl [2-(dimethylamino)ethoxy]acetate

Cat. No.: B14552179
CAS No.: 62005-00-9
M. Wt: 237.29 g/mol
InChI Key: LZVUIOUXVBIXFA-UHFFFAOYSA-N
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Description

Benzyl [2-(dimethylamino)ethoxy]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group attached to an ethoxyacetate moiety, which is further substituted with a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl [2-(dimethylamino)ethoxy]acetate typically involves the esterification of benzyl alcohol with 2-(dimethylamino)ethoxyacetic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Benzyl [2-(dimethylamino)ethoxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Benzyl [2-(dimethylamino)ethoxy]acetic acid or benzyl [2-(dimethylamino)ethoxy]acetaldehyde.

    Reduction: Benzyl [2-(dimethylamino)ethoxy]ethanol.

    Substitution: Various substituted benzyl [2-(dimethylamino)ethoxy]acetates depending on the nucleophile used.

Scientific Research Applications

Benzyl [2-(dimethylamino)ethoxy]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzyl [2-(dimethylamino)ethoxy]acetate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity to enzymes or receptors. The ester moiety can undergo hydrolysis, releasing the active benzyl alcohol and 2-(dimethylamino)ethoxyacetic acid, which can further interact with biological pathways.

Comparison with Similar Compounds

    Benzyl acetate: Similar in structure but lacks the dimethylamino group.

    Ethyl [2-(dimethylamino)ethoxy]acetate: Similar but with an ethyl group instead of a benzyl group.

    Methyl [2-(dimethylamino)ethoxy]acetate: Similar but with a methyl group instead of a benzyl group.

Uniqueness: Benzyl [2-(dimethylamino)ethoxy]acetate is unique due to the presence of both the benzyl and dimethylamino groups, which confer specific chemical and biological properties

Properties

CAS No.

62005-00-9

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

benzyl 2-[2-(dimethylamino)ethoxy]acetate

InChI

InChI=1S/C13H19NO3/c1-14(2)8-9-16-11-13(15)17-10-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3

InChI Key

LZVUIOUXVBIXFA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOCC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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